3-Bromoquinoline-2-carboxylic acid
Overview
Description
3-Bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The presence of a bromine atom at the third position and a carboxylic acid group at the second position of the quinoline ring makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
Quinoline compounds, to which 3-bromoquinoline-2-carboxylic acid belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as a scaffold for leads in drug discovery .
Mode of Action
Quinoline compounds can participate in both electrophilic and nucleophilic substitution reactions . They can also undergo free radical reactions .
Biochemical Pathways
Quinoline compounds are known to be involved in a wide range of synthesis protocols, indicating their potential to interact with various biochemical pathways .
Result of Action
Given the biological and pharmaceutical activities of quinoline compounds , it can be inferred that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
3-Bromoquinoline-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions of this compound with these biomolecules are primarily mediated through its bromine and carboxylic acid functional groups, which facilitate binding to the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the bromine atom in this compound can form halogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition. Furthermore, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity of the compound to its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of key enzymes involved in this pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes. The precise localization of the compound within cells can influence its efficacy and specificity in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-2-carboxylic acid typically involves the bromination of quinoline-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction where quinoline-2-carboxylic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carboxylic acid group can yield 3-bromoquinoline-2-methanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: 3-Aminoquinoline-2-carboxylic acid or 3-thioquinoline-2-carboxylic acid.
Oxidation: Quinoline-2,3-dicarboxylic acid.
Reduction: 3-Bromoquinoline-2-methanol.
Scientific Research Applications
3-Bromoquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloroquinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-Iodoquinoline-2-carboxylic acid: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different chemical and biological properties.
Uniqueness: 3-Bromoquinoline-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its chloro and iodo analogs.
Properties
IUPAC Name |
3-bromoquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLWJWAETQLUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564924-85-1 | |
Record name | 3-bromoquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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